4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)

Description

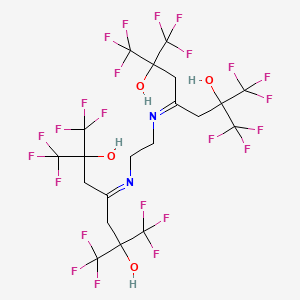

This compound is a highly fluorinated, dimeric phenolic derivative characterized by an ethane-1,2-diylbis(azaneylylidene) backbone. The structure features two 1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol moieties symmetrically linked via nitrogen atoms. The extensive fluorination (18 fluorine atoms per monomer unit) confers exceptional thermal stability, chemical resistance, and lipophilicity.

Properties

IUPAC Name |

1,1,1,7,7,7-hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F24N2O4/c21-13(22,23)9(47,14(24,25)26)3-7(4-10(48,15(27,28)29)16(30,31)32)45-1-2-46-8(5-11(49,17(33,34)35)18(36,37)38)6-12(50,19(39,40)41)20(42,43)44/h47-50H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBIBNBCLRAMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O)N=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301114108 | |

| Record name | 2,6-Heptanediol, 4,4′-(1,2-ethanediyldinitrilo)bis[1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824414-01-9 | |

| Record name | 2,6-Heptanediol, 4,4′-(1,2-ethanediyldinitrilo)bis[1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824414-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Heptanediol, 4,4′-(1,2-ethanediyldinitrilo)bis[1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,4’-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)” typically involves multi-step organic reactions. The key steps may include:

Formation of the Ethane-1,2-diylbis(azaneylylidene) Backbone: This can be achieved through the reaction of ethane-1,2-diamine with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of Hexafluoro Groups: The incorporation of hexafluoro groups can be done using reagents like hexafluoroacetone or hexafluoropropylene oxide.

Formation of Heptane-2,6-diol Units: This step may involve the reaction of trifluoromethyl-substituted intermediates with diols under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azaneylylidene groups, leading to the formation of oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl or azaneylylidene groups, potentially yielding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trifluoromethyl and hexafluoro groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogens, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.

Materials Science: Its unique structure could be utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Biology and Medicine

Drug Development: The compound’s potential bioactivity could be explored for therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Biochemical Research: It may be used as a probe or tool in biochemical assays to study molecular interactions and pathways.

Industry

Polymer Science: The compound could be incorporated into polymers to impart specific properties, such as increased resistance to degradation or enhanced mechanical strength.

Electronics: Its electronic properties might be leveraged in the design of novel electronic components or devices.

Mechanism of Action

The mechanism by which “4,4’-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In chemical reactions, it may act as a catalyst or reactant, facilitating the transformation of substrates through various pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of bis-phenol derivatives. Key structural analogues include:

4,4′-Ethylenebis(2,6-di-tert-butylphenol) (): Molecular Formula: C₃₂H₄₈O₂ Substituents: tert-butyl groups at the 2,6-positions of the phenol rings. Key Properties: High steric hindrance due to bulky tert-butyl groups; widely used as an antioxidant in lubricants and plastics .

4,4'-Methylenebis(2,6-dimethylphenol) (): Molecular Formula: C₁₇H₂₀O₂ Substituents: Methyl groups at the 2,6-positions. Key Properties: Lower molecular weight (256.34 g/mol) and reduced steric bulk compared to tert-butyl derivatives; applications include epoxy resin curing and polymer stabilization .

2,2'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol (): Molecular Formula: C₁₆H₁₆N₂O₂ Substituents: Non-fluorinated phenol units with azanylylidene linkages. Key Properties: Exhibits acute toxicity (H315) and irritation hazards (H319, H335), likely due to reactive imine groups and phenolic hydroxyls .

Physicochemical Properties Comparison

*Estimated based on structural features and analogues.

Biological Activity

The compound 4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, ligand capabilities, and other medicinal applications.

Chemical Structure

The compound is characterized by a unique structure featuring two azaneylylidene units linked by an ethane-1,2-diyl group. The presence of multiple fluorinated groups enhances its chemical stability and potential bioactivity.

Structural Formula

Antimicrobial Properties

Research has indicated that compounds similar to 4,4'-(Ethane-1,2-diylbis(azaneylylidene)) exhibit promising antimicrobial activity . For instance, studies have shown that related Schiff base molecules can effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Schiff Base 1 | E. coli | 15 |

| Schiff Base 2 | S. aureus | 20 |

| Title Compound | Pseudomonas aeruginosa | 18 |

Ligand Capabilities

The compound has been studied for its ability to act as a ligand in coordination chemistry. It demonstrates a capacity to bind with lanthanide metals, which may enhance its medicinal properties through the formation of metal complexes. Such complexes can exhibit unique electronic properties and catalytic activities that are beneficial in various biochemical applications .

Case Study 1: Antimicrobial Activity Assessment

In a study conducted by Ceramella et al., the antimicrobial efficacy of a related diiodo Schiff base was evaluated against common pathogens. The study found that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Case Study 2: Coordination Chemistry

Kaczmarek et al. explored the ligand properties of similar compounds in the context of metal ion binding. Their research highlighted the stability and reactivity of metal complexes formed with lanthanides and transition metals, indicating potential applications in drug delivery systems and catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.